molecular formula C8H7Cl3N2 B13581984 3,4-dichloro-1H-indol-7-aminehydrochloride

3,4-dichloro-1H-indol-7-aminehydrochloride

Cat. No.: B13581984
M. Wt: 237.5 g/mol
InChI Key: COQHJYYVHTXRHC-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-indol-7-amine hydrochloride: is a chemical compound with the molecular formula C8H6Cl2N2·HCl. It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the indole ring and an amine group at the 7 position, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride typically involves the chlorination of indole derivatives followed by amination. One common method includes the reaction of 3,4-dichloroaniline with isatin under acidic conditions to form the indole ring, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-1H-indol-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4-dichloro-1H-indol-7-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to natural indole derivatives makes it a valuable tool in biological research .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 3,4-dichloro-1H-indol-7-amine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-dichloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

    3,4-Dichloro-1H-indole: Similar structure but lacks the amine group at the 7 position.

    1H-Indol-7-amine: Similar structure but lacks the chlorine atoms at the 3 and 4 positions.

    3,4-Dichloroaniline: Similar structure but lacks the indole ring.

Uniqueness: 3,4-Dichloro-1H-indol-7-amine hydrochloride is unique due to the presence of both chlorine atoms and the amine group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H7Cl3N2

Molecular Weight

237.5 g/mol

IUPAC Name

3,4-dichloro-1H-indol-7-amine;hydrochloride

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-4-1-2-6(11)8-7(4)5(10)3-12-8;/h1-3,12H,11H2;1H

InChI Key

COQHJYYVHTXRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1N)Cl)Cl.Cl

Origin of Product

United States

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